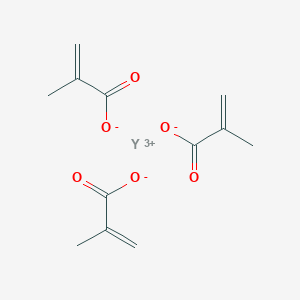
Yttrium tris(2-methylprop-2-enoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Yttrium tris(2-methylprop-2-enoate) is a coordination compound where yttrium is bonded to three 2-methylprop-2-enoate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Yttrium tris(2-methylprop-2-enoate) can be synthesized through the reaction of yttrium chloride with 2-methylprop-2-enoic acid in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Yttrium tris(2-methylprop-2-enoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form yttrium oxide.
Substitution: Ligands can be substituted with other carboxylates or similar ligands.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or ozone.
Substitution: Requires the presence of other carboxylate ligands and may involve heating or the use of catalysts.
Major Products
Oxidation: Yttrium oxide (Y₂O₃).
Substitution: Various yttrium carboxylates depending on the substituting ligand.
Applications De Recherche Scientifique
Yttrium tris(2-methylprop-2-enoate) has several scientific research applications:
Materials Science: Used in the synthesis of advanced materials, including polymers and composites.
Catalysis: Acts as a catalyst in various organic reactions.
Biomedical Applications: Potential use in drug delivery systems and medical imaging.
Mécanisme D'action
The mechanism of action of yttrium tris(2-methylprop-2-enoate) in catalysis involves the coordination of the yttrium center with reactants, facilitating various chemical transformations. The molecular targets and pathways depend on the specific reaction and application but generally involve the activation of substrates through coordination to the yttrium center .
Comparaison Avec Des Composés Similaires
Similar Compounds
Yttrium tris(acetate): Similar coordination compound with acetate ligands.
Yttrium tris(propionate): Another similar compound with propionate ligands.
Uniqueness
Yttrium tris(2-methylprop-2-enoate) is unique due to the presence of 2-methylprop-2-enoate ligands, which can impart different reactivity and properties compared to other yttrium carboxylates. This uniqueness can be leveraged in specific applications where the steric and electronic properties of the 2-methylprop-2-enoate ligands are advantageous .
Propriétés
Numéro CAS |
79718-33-5 |
|---|---|
Formule moléculaire |
C12H18O6Y |
Poids moléculaire |
347.17 g/mol |
Nom IUPAC |
2-methylprop-2-enoic acid;yttrium |
InChI |
InChI=1S/3C4H6O2.Y/c3*1-3(2)4(5)6;/h3*1H2,2H3,(H,5,6); |
Clé InChI |
GAXPAUUWDGZZTG-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Y+3] |
SMILES canonique |
CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)O.[Y] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















